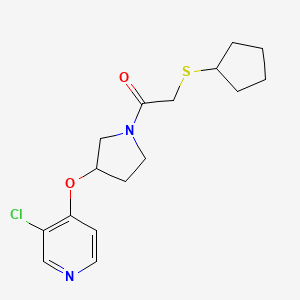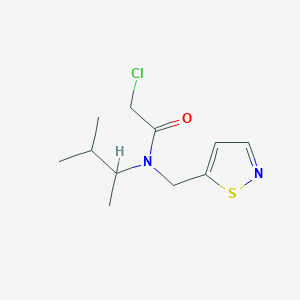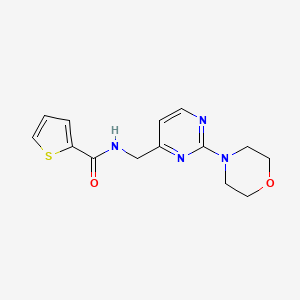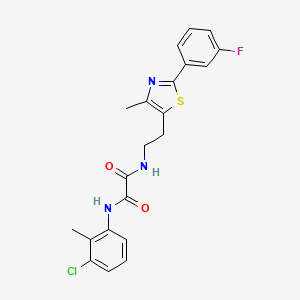![molecular formula C19H19N3O2S B2626097 4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]-N-propylbenzamide CAS No. 2097859-92-0](/img/structure/B2626097.png)
4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]-N-propylbenzamide, also known as QNZ, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown potential in various fields such as cancer research, inflammation, and autoimmune diseases.
Scientific Research Applications
Synthesis and Structural Analysis
Quinazolinone derivatives have been synthesized through various methods, including intramolecular electrophilic cyclization and microwave-activated phase-transfer catalysis. These methods emphasize the versatility and eco-friendliness of synthesizing such compounds. For example, Kut, Onysko, and Lendel (2020) discussed the regioselective synthesis of functionalized quinazolinones via intramolecular electrophilic cyclization, highlighting the compound's structural complexity and potential for further modification (Kut, Onysko, & Lendel, 2020). Similarly, El-Badry, El-hashash, and Al-Ali (2020) demonstrated the use of microwave activation tailored by phase-transfer catalysis in synthesizing bioactive quinazolin-4(3H)-one derivatives, suggesting a method for efficient and eco-friendly synthesis (El-Badry, El-hashash, & Al-Ali, 2020).
Biological Activities
The biological activities of quinazolinone derivatives encompass a broad spectrum, including anti-inflammatory, antimicrobial, and antitumor effects. Kumar et al. (2018) synthesized quinazoline sulfonamide derivatives and evaluated their antimicrobial and anticancer activities, finding that some compounds exhibited moderate antibacterial activity and excellent activity against fungal strains (Kumar et al., 2018). On the antimicrobial front, El‐Barbary, El-Shehawy, and Abdo (2014) synthesized triazine derivatives showing significant antimicrobial activity against various bacterial and fungal strains (El‐Barbary, El-Shehawy, & Abdo, 2014).
Crystal Structure and Interaction Studies
The crystal structure and molecular interactions of quinazolinone derivatives provide insight into their potential drug interactions and mechanism of action. El-Azab, Abdel-Aziz, Ng, and Tiekink (2012) discussed the crystal structure of a quinazolin-4-one derivative, emphasizing the orientation of its molecular components and their potential interactions within biological systems (El-Azab, Abdel-Aziz, Ng, & Tiekink, 2012).
properties
IUPAC Name |
4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-2-11-20-17(23)14-9-7-13(8-10-14)12-22-18(24)15-5-3-4-6-16(15)21-19(22)25/h3-10,15H,2,11-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXPFTOGOZTRKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3C=CC=CC3=NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 156592875 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrochloride](/img/structure/B2626016.png)
![N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2626017.png)
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2626018.png)




![3-methoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2626027.png)
![3,6-Dicyclopropylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2626028.png)

![(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1-pentyl-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2626031.png)

![N-(3-methoxypropyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2626036.png)
![(1R)-1-[3-Fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2626037.png)